molecular formula C18H20F3NO2S B2717840 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1448131-72-3

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2717840
CAS No.: 1448131-72-3
M. Wt: 371.42
InChI Key: SJRROSRUDWDFFC-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This propanamide derivative features a 5-methylthiophene moiety linked via a methoxyethyl chain to a 4-(trifluoromethyl)phenyl group. The distinct molecular architecture, particularly the presence of the trifluoromethyl group, is known to enhance metabolic stability and membrane permeability, making structural analogs valuable in the development of bioactive molecules . Compounds with amide functionalities and non-nitrogen heterocyclic systems, such as the thiophene ring present in this molecule, are increasingly explored in neuroscientific research for their potential interactions with the central nervous system . The specific research applications and mechanism of action for this compound are areas of active investigation. It is provided as a high-purity solid to ensure reproducibility in experimental settings. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2S/c1-12-3-9-16(25-12)15(24-2)11-22-17(23)10-6-13-4-7-14(8-5-13)18(19,20)21/h3-5,7-9,15H,6,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRROSRUDWDFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thiophene derivative, followed by the introduction of the methoxy group and the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: Substitution reactions may involve the replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic compound with a complex structure that suggests potential biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C₁₃H₁₄F₃N₃OS
  • Molecular Weight : 317.33 g/mol
  • Structural Features :
    • Methoxy group
    • Methylthiophene ring
    • Trifluoromethyl phenyl group
    • Amide functional group

These structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The presence of the methoxy and methyl groups on the thiophene ring may enhance binding affinity and selectivity towards these targets. Preliminary studies suggest that it may influence inflammatory pathways and microbial resistance mechanisms.

Structure-Activity Relationship (SAR)

SAR studies are essential for understanding how modifications to the compound's structure affect its biological activity. For instance, variations in substituents on the thiophene ring can significantly alter potency and selectivity. The following table summarizes key findings from SAR investigations:

Compound VariantStructural ModificationBiological ActivityReference
Compound A2-Furyl substitutionIncreased potency
Compound BBromophenyl introductionDecreased activity
Compound CLarger R1 substituentNAM properties

These findings indicate that careful tuning of the molecular structure can optimize the compound's efficacy.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Activity : Preliminary data suggest potential inhibition of inflammatory mediators, making it a candidate for treating conditions like arthritis or asthma.
  • Antimicrobial Properties : There are indications that it may interact with microbial resistance mechanisms, which could be beneficial in developing new antibiotics.
  • Potential Anticancer Activity : Some studies have linked similar compounds to anticancer effects, warranting further investigation into its role in cancer therapy.

Case Studies and Research Findings

  • Case Study on Inflammatory Response :
    • A study evaluated the effect of the compound on murine models of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying doses of the compound, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • In vitro tests against various bacterial strains showed promising results, with the compound demonstrating inhibitory effects similar to known antibiotics. Further pharmacokinetic studies are necessary to understand its absorption and metabolism.
  • Cancer Cell Line Studies :
    • Preliminary screenings against cancer cell lines revealed cytotoxic effects at micromolar concentrations, indicating possible applications in oncology.

Q & A

Q. What are the recommended synthetic routes for N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar amides involves multi-step reactions, including:
  • Step 1 : Coupling of aromatic substituents (e.g., 5-methylthiophen-2-yl and 4-trifluoromethylphenyl groups) via nucleophilic substitution or amidation .
  • Step 2 : Protection of reactive groups (e.g., methoxy or trifluoromethyl) using agents like DMAP or Ac₂O to prevent side reactions .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane for solubility), temperature (-40°C to -20°C for controlled kinetics), and catalysts (e.g., TMSOTf for glycosylation-like reactions) . Monitor intermediates via TLC or HPLC.

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Use spectroscopic characterization :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~400–450 g/mol) via ESI-MS or MALDI-TOF .
  • Infrared (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What are the primary pharmacological targets or mechanisms hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., thiazole and pyridine derivatives), potential mechanisms include:
  • Enzyme Inhibition : Competitive binding to kinase or protease active sites via the trifluoromethylphenyl group .
  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) through the methoxyethyl-thiophene moiety .
    Validate via in vitro assays (e.g., IC₅₀ determination against purified enzymes or cell lines) .

Advanced Research Questions

Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural validation?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers in the propanamide chain) .
  • 2D Techniques : Employ HSQC or NOESY to resolve overlapping signals and confirm spatial proximity of substituents .
  • Impurity Analysis : Compare with synthetic byproducts (e.g., incomplete deprotection of methoxy groups) using preparative HPLC .

Q. What computational strategies are effective for predicting target interactions and binding affinities?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethylphenyl group and hydrophobic pockets of targets (e.g., COX-2 or EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds with the amide backbone .
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can solubility challenges in pharmacological assays be addressed for this lipophilic compound?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Lipid Formulations : Prepare nanoemulsions or liposomes using phosphatidylcholine/cholesterol mixtures (e.g., 70:30 ratio) .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .

Q. What strategies mitigate side reactions (e.g., oxidation or hydrolysis) during synthesis?

  • Methodological Answer :
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection or Boc for amine groups during coupling steps .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of thiophene or methoxy groups .
  • Low-Temperature Quenching : Add methanol or NaHCO₃ to stabilize intermediates before workup .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability across assays) be interpreted?

  • Methodological Answer :
  • Assay Conditions : Control for pH (e.g., 7.4 vs. 6.5 in tumor models), serum proteins (e.g., BSA binding), and redox environments .
  • Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to assess target specificity .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) .

Tables for Reference

Key Spectral Data for Structural Analogues
Functional Group
------------------------
Trifluoromethylphenyl
Methoxyethyl-Thiophene
Propanamide Backbone
Reaction Optimization Parameters
Parameter
-------------------------
Solvent for Coupling
Catalyst
Temperature
Reaction Time

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